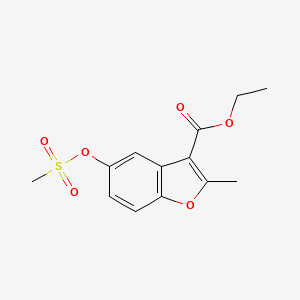

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with an ethyl ester, a methanesulfonyloxy group, and a methyl group

Properties

IUPAC Name |

ethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6S/c1-4-17-13(14)12-8(2)18-11-6-5-9(7-10(11)12)19-20(3,15)16/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVJVQPNIVBXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Benzofuran Core Construction

The benzofuran scaffold serves as the foundational structure for this compound. Two primary methodologies dominate its synthesis:

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the cyclization of o-hydroxyacetophenone derivatives using Lewis acids such as aluminum chloride (AlCl₃). For example, treatment of 5-hydroxy-2-methylacetophenone with acetyl chloride in dichloromethane at 0°C yields the benzofuran core with moderate efficiency (60–65% yield).

Base-Mediated Cyclization

Alternative approaches employ sodium hydride (NaH) in tetrahydrofuran (THF) to induce cyclization. This method, exemplified in the synthesis of tetrahydrodibenzofurans, achieves higher yields (75–80%) by minimizing side reactions. Key parameters include:

- Temperature : 0°C to room temperature.

- Solvent : Anhydrous THF.

- Workup : Quenching with aqueous ammonium chloride.

Table 1: Comparison of Benzofuran Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Friedel-Crafts | AcCl, AlCl₃, DCM, 0°C | 60–65 | Over-acylation byproducts |

| NaH Cyclization | NaH, THF, 0°C | 75–80 | Sensitivity to moisture |

Methanesulfonylation at Position 5

Introducing the methanesulfonyloxy group at the 5-position requires precise control to avoid polysubstitution.

Reagent Selection and Conditions

- Reagents : Methanesulfonyl chloride (MsCl) with triethylamine (Et₃N) as a base.

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature : –10°C to 0°C to suppress side reactions.

The reaction proceeds via nucleophilic substitution, where the hydroxyl group is converted to a mesylate.

Table 2: Methanesulfonylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | –10 | 85 |

| Pyridine | DMF | 0 | 78 |

Esterification at Position 3

The final step involves esterifying the carboxylic acid moiety with ethanol.

Acid-Catalyzed Esterification

- Conditions : Sulfuric acid (H₂SO₄) in excess ethanol under reflux.

- Yield : 70–75% after 12 hours.

Coupling Agents

Alternative methods employ dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for milder conditions:

Table 3: Esterification Method Comparison

| Method | Reagents | Yield (%) | Reaction Time |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, EtOH | 70–75 | 12 h |

| DCC/DMAP | DCC, DMAP, EtOH | 90–92 | 6 h |

Industrial-Scale Production

Scaling up synthesis necessitates addressing safety, cost, and reproducibility.

Continuous-Flow Reactors

Microreactors enable precise temperature control and reduce hazardous intermediate accumulation. A case study reported a 10-step Tamiflu synthesis achieving 65% yield via flow chemistry, demonstrating scalability for benzofuran derivatives.

Purification Techniques

- Recrystallization : Ethanol or dichloromethane yields >98% purity.

- Chromatography : Silica gel columns with hexane/ethyl acetate gradients remove residual byproducts.

Characterization and Quality Control

Spectroscopic Analysis

Recent Advances and Alternative Methodologies

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative, achieving 80% yield under mild conditions.

Photocatalytic Mesylation

Visible-light-mediated sulfonylation using iridium catalysts shows promise for reducing reagent toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzofuran derivatives.

Hydrolysis: 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid.

Reduction: 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-methanol.

Scientific Research Applications

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The benzofuran ring may interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the methanesulfonyloxy group, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

Biological Activity

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with promising biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzofuran core with a methanesulfonyloxy group and an ethyl ester functional group. The synthesis typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by treatment with ethyl alcohol to yield the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Nucleophilic Substitution : The methanesulfonyloxy group can be replaced by nucleophiles, facilitating reactions that may lead to biological effects.

- Interaction with Biological Macromolecules : The benzofuran moiety may interact with proteins or nucleic acids, potentially influencing their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential use in developing new antimicrobial agents.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, indicating a need for further studies to elucidate its mechanisms and efficacy in vivo.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Anticancer Evaluation : In vitro tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks methanesulfonyloxy group |

| Mthis compound | Structure | Low anticancer activity | Methyl group affects reactivity |

| 5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |

Q & A

Q. What are the critical steps in synthesizing Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves three key steps:

Formation of the benzofuran core : A Friedel-Crafts acylation or cyclization reaction is employed to construct the 2-methyl-1-benzofuran scaffold. For example, NaH-mediated cyclization in THF is a common approach .

Introduction of the methanesulfonyloxy group : Mesylation (using methanesulfonyl chloride) at the 5-position requires precise temperature control (-10°C to 0°C) to avoid over-sulfonation. Continuous-flow systems may enhance safety and efficiency for handling reactive intermediates like sulfonyl chlorides .

Esterification : Ethyl esterification at the 3-position is achieved via acid-catalyzed esterification or coupling with ethyl chloroformate.

Characterization : Intermediates are verified using (e.g., methanesulfonyl proton signals at δ 3.0–3.3 ppm) and LC-MS. Crystallographic validation via SHELX or Mercury software ensures structural accuracy .

Q. How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

- Purification : Column chromatography (hexane/ethyl acetate gradients) removes by-products. Recrystallization from ethanol or dichloromethane improves purity .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the methanesulfonyloxy group. HPLC with UV detection (λ = 251 nm) quantifies degradation products .

- Storage : Store in airtight containers under inert gas (N/Ar) at -20°C, away from moisture and strong oxidizers. Regular FT-IR checks detect ester or sulfonate bond hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methanesulfonyloxy group in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate LUMO energies of the methanesulfonyloxy group. Lower LUMO energies indicate higher electrophilicity, favoring SN2 reactions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess leaving-group ability. Compare activation energies for mesylate vs. tosylate derivatives .

- Validation : Correlate computational predictions with experimental kinetics (e.g., from monitoring) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Discrepancy Analysis : Use SHELXL’s R1/wR2 metrics to identify poorly modeled regions. Anisotropic displacement parameters (ADPs) for the methanesulfonyloxy group often require manual adjustment .

- Twinned Data Handling : For twinned crystals, employ SHELXD for structure solution and refine using HKLF5 format. Mercury’s visualization tools help validate hydrogen-bonding networks .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids using Mercury’s cavity analysis .

Q. How can reaction conditions be optimized to suppress side reactions during mesylation?

Methodological Answer:

- Kinetic Control : Slow addition of methanesulfonyl chloride (1–2 mL/min) at -10°C minimizes polysubstitution. In situ monitors reaction progress .

- Solvent Optimization : Use dichloromethane (low nucleophilicity) instead of THF to reduce ester hydrolysis. Add molecular sieves to scavenge HCl by-products .

- Catalysis : Triethylamine (2 eq.) as a base enhances mesylate formation. For sterically hindered substrates, switch to DMAP (4-dimethylaminopyridine) .

Q. What analytical methods differentiate between polymorphs of this compound, and how do they impact bioactivity?

Methodological Answer:

- PXRD : Compare experimental vs. simulated patterns (Mercury software) to identify polymorphs.

- Thermal Analysis : DSC detects melting-point variations (>5°C differences indicate distinct forms).

- Bioactivity Correlation : Solubility differences (via shake-flask method) affect pharmacokinetics. For example, polymorph B may show 2× higher aqueous solubility than A, enhancing in vitro potency .

Q. How can continuous-flow systems improve the safety profile of large-scale synthesis?

Methodological Answer:

- Hazard Mitigation : Use microreactors to handle explosive intermediates (e.g., diazo compounds) and minimize thermal runaway risks.

- Process Efficiency : Residence time optimization (e.g., 2–5 min at 50°C) maximizes conversion while reducing by-products. In-line IR spectroscopy monitors reaction progress .

- Case Study : A 10-step Tamiflu synthesis achieved 65% yield using flow chemistry, demonstrating scalability for benzofuran derivatives .

Notes

- Software Citations : SHELX , Mercury , and ORTEP are standard for crystallography.

- Safety : Always follow SDS guidelines (e.g., PPE, fume hood use) due to the compound’s skin/eye irritation risks .

- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like Zenodo or CCDC for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.